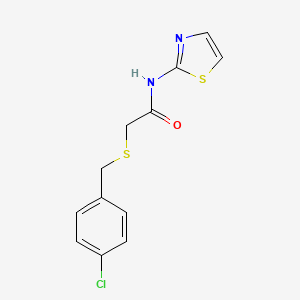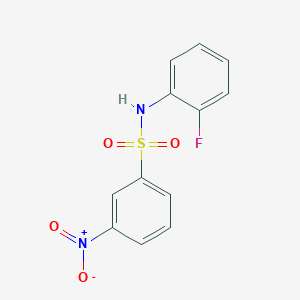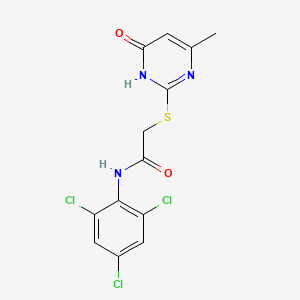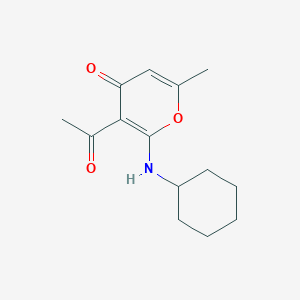
Acetamide, 2-(4-chlorobenzylsulfanyl)-N-thiazol-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(4-chlorobenzylsulfanyl)-N-thiazol-2-yl-: is a complex organic compound that features a thiazole ring, a chlorobenzyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(4-chlorobenzylsulfanyl)-N-thiazol-2-yl- typically involves the reaction of 2-mercaptothiazole with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with acetamide under controlled conditions to yield the final product. The reaction conditions often require a solvent like ethanol or methanol and are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Acetamide, 2-(4-chlorobenzylsulfanyl)-N-thiazol-2-yl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the thiazole ring.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, Acetamide, 2-(4-chlorobenzylsulfanyl)-N-thiazol-2-yl- serves as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It may be explored for its antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to determine its efficacy and safety in various biological systems.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or coatings can enhance their performance in terms of durability, resistance to chemicals, and other desirable traits.
Wirkmechanismus
The mechanism by which Acetamide, 2-(4-chlorobenzylsulfanyl)-N-thiazol-2-yl- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and chlorobenzyl group can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 2-[(4-Chlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
- 2-[(4-Chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
- 2-[(4-Chlorobenzyl)sulfanyl]-N-(2-hydroxyphenyl)acetamide
Comparison: Compared to these similar compounds, Acetamide, 2-(4-chlorobenzylsulfanyl)-N-thiazol-2-yl- is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring can enhance the compound’s ability to interact with biological targets, making it potentially more effective in certain applications. Additionally, the specific arrangement of functional groups in this compound can influence its reactivity and stability, setting it apart from other similar molecules.
Eigenschaften
Molekularformel |
C12H11ClN2OS2 |
|---|---|
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H11ClN2OS2/c13-10-3-1-9(2-4-10)7-17-8-11(16)15-12-14-5-6-18-12/h1-6H,7-8H2,(H,14,15,16) |
InChI-Schlüssel |
VNDKVRPZDLMDAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=NC=CS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-3,4-di(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007094.png)

![1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B15007098.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15007109.png)
methanone](/img/structure/B15007112.png)
![Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate](/img/structure/B15007119.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine](/img/structure/B15007143.png)
![N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B15007152.png)


![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B15007178.png)
![N-(butan-2-yl)-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B15007180.png)
![2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B15007184.png)
